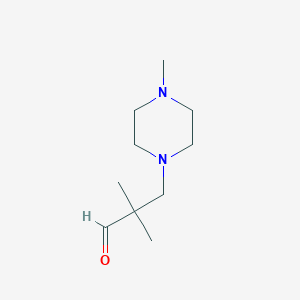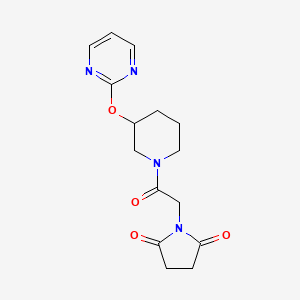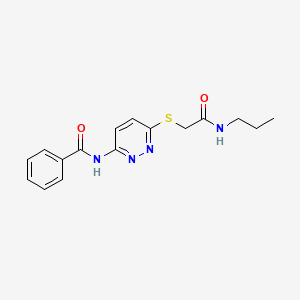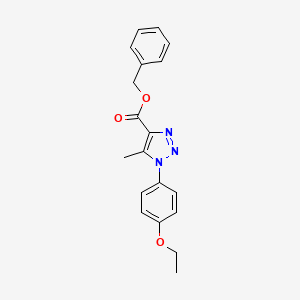
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- The compound is an experimental drug belonging to the class of fatty acid amide hydrolase (FAAH) inhibitors.
- Its molecular formula is C18H21N3O3, and its molecular weight is 327.384.
Synthesis Analysis
- Isoxazoles, including this compound, are synthesized using various methods, often employing Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions.
- Metal-free synthetic routes are being explored to address drawbacks associated with metal-catalyzed reactions.
Molecular Structure Analysis
- The compound’s structure includes an isoxazole ring and a piperidine-4-carboxamide moiety.
- The presence of the labile N–O bond in the isoxazole ring allows access to various derivatives.
Chemical Reactions Analysis
- The compound’s reactivity and selectivity in transformations are essential considerations.
- It can undergo various reactions due to its isoxazole scaffold.
Physical And Chemical Properties Analysis
- Further research is needed to provide detailed physical and chemical properties.
Safety And Hazards
- No specific safety information is available for this compound.
Future Directions
- Investigate its pharmacological activity and explore structure-activity relationships.
- Optimize its synthesis for potential drug development.
Please note that this analysis is based on available information, and further research may be necessary to address specific aspects. 🌟
properties
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFCLJRCKFZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)



![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)



![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)